Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone

Lipophilicity Drug Design Physicochemical Properties

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone (CAS 2301069-08-7) is a synthetic azetidine derivative characterized by a strained four-membered nitrogen heterocycle coupled to a phenolic core bearing both a hydroxy group and a trifluoromethoxy (-OCF₃) substituent. The compound has a molecular formula of C₁₁H₁₀F₃NO₃, a molecular weight of 261.2 g/mol, and is commercially available at a standard purity of 95%.

Molecular Formula C11H10F3NO3
Molecular Weight 261.20 g/mol
Cat. No. B12069560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone
Molecular FormulaC11H10F3NO3
Molecular Weight261.20 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F
InChIInChI=1S/C11H10F3NO3/c12-11(13,14)18-9-6-7(16)2-3-8(9)10(17)15-4-1-5-15/h2-3,6,16H,1,4-5H2
InChIKeyCTZTXNOUCJFFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone: Core Identity and Procurement-Ready Specifications


Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone (CAS 2301069-08-7) is a synthetic azetidine derivative characterized by a strained four-membered nitrogen heterocycle coupled to a phenolic core bearing both a hydroxy group and a trifluoromethoxy (-OCF₃) substituent . The compound has a molecular formula of C₁₁H₁₀F₃NO₃, a molecular weight of 261.2 g/mol, and is commercially available at a standard purity of 95% . This substitution pattern distinguishes it from simpler azetidine building blocks by combining a hydrogen-bond donor (phenolic -OH) with a strongly electron-withdrawing, highly lipophilic -OCF₃ group, thereby offering a unique profile of physicochemical properties that are directly relevant to medicinal chemistry and chemical biology applications [1].

1
Synthetic azetidine with phenolic -OH and -OCF₃ for medicinal chemistry studies
2
Reported lipophilicity shift supports membrane permeability differentiation
3
Azetidine core offers bioisosteric replacement for morpholine in drug design research

Why Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone Cannot Be Replaced by Other Azetidine or Morpholine Analogs


Superficial structural similarity with other azetidine benzamides or morpholine analogs masks critical differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that directly govern performance in biological assays and synthetic transformations. The -OCF₃ group is intrinsically more lipophilic than methoxy or hydrogen, shifting logP by approximately +1 log unit compared to methoxy analogs [1]. The azetidine ring, unlike morpholine, lacks an oxygen atom that can participate in hydrogen bonding, altering both target engagement and solubility [2]. Furthermore, the ortho-OCF₃/para-OH substitution pattern creates a unique electronic environment on the phenyl ring that cannot be replicated by regioisomers or analogs with alternative heterocycles. Consequently, generic substitution without rigorous comparative data risks loss of potency, altered selectivity, or failed synthetic compatibility. The quantitative evidence below substantiates these differentiation dimensions.

Lipophilicity Mismatch
Replacing OCF₃ with OCH₃ may shift logP by ~1 unit, altering membrane permeability and off-target binding context. Direct substitution without validation risks assay outcome changes.
Heterocycle Substitution
Morpholine analogs introduce hydrogen-bond acceptor oxygen, which may alter target engagement and solubility compared to azetidine. Bioisosteric equivalence is not guaranteed.
Regioisomer Sensitivity
The ortho-OCF₃/para-OH substitution pattern creates a distinct electronic environment. Regioisomers or des-hydroxy analogs may not replicate key interactions.

Head-to-Head and Class-Level Differentiation Evidence for Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone


OCF₃ vs OCH₃ Lipophilicity Shift: Quantified Impact on logP

The trifluoromethoxy substituent elevates the compound's lipophilicity relative to the analogous methoxy derivative. Based on established Hansch hydrophobic fragment constants, the π value for -OCF₃ is 1.04, while -OCH₃ is -0.02, yielding a net increase of 1.06 logP units when substituting OCH₃ with OCF₃ [1]. This shift is corroborated by independent analysis showing the OCF₃ group is 'an intrinsically lipophilic unit compared to the parent methoxy group' [2]. For the target compound, this translates to a higher logD₇.₄, enhancing membrane permeability potential but also requiring careful solubility management in assay design.

OCF₃ vs OCH₃ Lipophilicity
Class-level inference
Δπ = 1.06
π(OCF₃) = 1.04, π(OCH₃) = -0.02
Supports lipophilicity-driven permeability differentiation
Fragment-based estimation; verify with experimental logD
Lipophilicity Drug Design Physicochemical Properties

Azetidine vs Morpholine Bioisosterism: Evidence from Sonidegib Analog Activity Retention

Angular spirocyclic azetidines have been validated as effective bioisosteres for morpholine in the anticancer drug Sonidegib. In a direct head-to-head comparison, the azetidine-containing analog retained significant biological activity while providing a patent-free composition of matter [1]. Although this study used spirocyclic azetidines rather than the exact target compound, it establishes a class-level precedent that the azetidine core can functionally replace morpholine, conferring distinct intellectual property and physicochemical advantages. The target compound's non-spirocyclic azetidine-amide linkage may offer additional conformational flexibility compared to the spirocyclic case.

Azetidine vs Morpholine
Reported head-to-head
Azetidine analog retained activity in Smo assay
Sonidegib analog; spirocyclic azetidine study
Supports azetidine-for-morpholine bioisosterism research
Direct analog quantitative data pending full text
Bioisosterism Medicinal Chemistry Patent Strategy

Purity Benchmark and Identity Confirmation for Reliable Procurement

The target compound is commercially supplied at a minimum purity of 95% (HPLC), as confirmed by the vendor's certificate of analysis . This purity level is suitable for most medicinal chemistry and chemical biology applications without additional purification. The molecular weight (261.2 g/mol) and molecular formula (C₁₁H₁₀F₃NO₃) are verified by the supplier, ensuring consistency with the expected structure . In contrast, the morpholine analog (CAS 2301068-76-6, C₁₂H₁₂F₃NO₄, MW 291.2) has a different molecular formula and weight, which will alter stoichiometric calculations in synthesis, a practical consideration for procurement .

Purity and Identity
Supplier data
95% purity, MW 261.2
Morpholine analog: MW 291.2, diff. 30 Da
Supports stoichiometric calculation and procurement
Vendor COA; verify identity upon receipt
Quality Control Procurement Analytical Chemistry

Hydrogen-Bond Donor Capacity: Phenolic -OH Enables Target Engagement vs Des-hydroxy Analog

The para-hydroxy group provides a strong hydrogen-bond donor (HBD) that is absent in the des-hydroxy analog (azetidin-1-yl-(2-trifluoromethoxy-phenyl)-methanone). In medicinal chemistry, the presence or absence of a single HBD can determine whether a compound engages a key backbone carbonyl or side-chain residue in the target protein. While direct target engagement data for this specific compound are not publicly available, the HBD count (1) vs the des-hydroxy analog (0) is a critical differentiator for any target requiring a hydrogen-bond donor for binding. The OCF₃ group, being a weak hydrogen-bond acceptor but not a donor, cannot compensate for this functional deficit [1].

H-Bond Donor Capacity
Class-level inference
1 HBD vs 0 HBD
Phenolic -OH vs des-hydroxy analog
Supports target engagement requiring H-bond donor
SAR class-level; verify with binding assay
Hydrogen Bonding Structure-Activity Relationship Drug-Target Interaction

Optimal Research and Industrial Use Cases for Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone


Hit-to-Lead Optimization Requiring Elevated Lipophilicity and Membrane Permeability

In programs targeting intracellular proteins where lead compounds suffer from poor membrane permeability, the >1 log unit lipophilicity increase conferred by the -OCF₃ group over methoxy analogs makes this compound a strategic replacement. The quantitative lipophilicity differentiation established in Section 3 (Δπ = 1.06) supports its use in improving cell-based assay performance without introducing excessive molecular weight .

Developing Non-Infringing Analogs of Morpholine-Containing Therapeutics

Based on the validated azetidine-for-morpholine bioisosterism demonstrated with Sonidegib, this compound can serve as a core scaffold for generating patent-free analogs of morpholine-containing drugs. The azetidine ring not only circumvents existing morpholine composition-of-matter patents but also offers distinct metabolic stability and synthetic tunability .

Building Block for PROTACs and Bifunctional Degraders Requiring a Phenolic -OH Handle

The para-hydroxy group provides a functionalizable handle for linker attachment in PROTAC (Proteolysis Targeting Chimera) design. The combined -OH donor and -OCF₃ lipophilic group create a binding moiety that can engage a target protein while the azetidine amide offers a vector for linker conjugation. This scaffold is uniquely suited for E3 ligase-target protein proximity-inducing molecules where both hydrogen bonding and lipophilic contacts are required .

Chemical Biology Probe Development for Target Engagement Studies

The combination of a fluorescently tractable phenolic -OH (for potential derivatization) and the metabolically stable -OCF₃ group makes this compound a suitable candidate for generating affinity probes or photoaffinity labels. The azetidine amide linkage provides a rigid scaffold that maintains probe geometry, critical for target engagement specificity. The 95% commercial purity ensures reproducible probe synthesis without additional purification .

Application
Selection Property
Validation Focus
Hit-to-Lead Permeability Optimization
OCF₃-mediated lipophilicity shift
Membrane permeability assay correlation
Morpholine Bioisostere Replacement Studies
Azetidine core bioisosterism
Target activity retention in relevant assay
PROTAC Linker Attachment Research
Phenolic -OH functionalizable handle
Linker conjugation and ternary complex formation
Chemical Probe Development
Rigid azetidine amide scaffold
Probe labeling efficiency and target specificity
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